molecular formula C19H26O2 B176749 3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one CAS No. 18088-27-2

3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

Katalognummer: B176749
CAS-Nummer: 18088-27-2
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: RMHPKSNNHHZEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity: This compound, commonly known as Dehydroepiandrosterone (DHEA), is an endogenous steroid hormone with the IUPAC name (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one . Its molecular formula is C₁₉H₂₈O₂, and it plays critical roles in neurosteroidogenesis, immune modulation, and stress response .

Eigenschaften

IUPAC Name

3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,7,9,13-16,20H,4-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPKSNNHHZEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558753
Record name 3-Hydroxyandrosta-1,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18088-27-2
Record name 3-Hydroxyandrosta-1,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopenta[a]phenanthrene structure, which contributes to its biological activity. Its molecular formula is C25H40O3C_{25}H_{40}O_{3}, with a molecular weight of approximately 388.6 g/mol. The structural complexity includes several stereogenic centers that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC25H40O3
Molecular Weight388.6 g/mol
IUPAC NameThis compound
CAS Number20231-57-6

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anti-cancer effects. The hydroxyl group at position 3 plays a critical role in modulating these activities by influencing receptor interactions and signaling pathways.

  • Anti-Cancer Activity : Studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. It appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Anti-Inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The study attributed this effect to the activation of caspase pathways leading to apoptosis.
  • Inflammation Model : In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation markers compared to the control group (p < 0.01). Histological analysis confirmed decreased infiltration of inflammatory cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a half-life suitable for therapeutic dosing regimens.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-Life4 hours
MetabolismHepatic
ExcretionUrinary

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C25H40O3
  • Molecular Weight : 388.6 g/mol
  • CAS Number : 20231-57-6
  • IUPAC Name : (R)-Methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Medicinal Chemistry

Hormonal Activity
This compound exhibits significant hormonal activity by modulating progesterone receptors. It has been studied as a Selective Progesterone Receptor Modulator (SPRM), which can influence various biological processes including reproductive health and cancer treatment. Its ability to suppress the growth of uterine leiomyomatosis highlights its potential therapeutic applications in gynecology.

Case Studies
Research has indicated that compounds similar to 3-hydroxy derivatives can effectively reduce tumor sizes in preclinical models of endometrial cancer. In one study involving animal models of uterine fibroids, administration of SPRMs resulted in decreased tumor volume and improved symptoms associated with fibroid growth .

Biochemical Research

Biological Activity
The compound has shown promise in biochemical pathways related to cell proliferation and apoptosis. Its interaction with progesterone receptors can lead to alterations in gene expression that affect cell cycle regulation and survival pathways. This makes it a candidate for further exploration in cancer biology .

Mechanism of Action
The compound acts primarily through the modulation of progesterone signaling pathways. By binding to the progesterone receptor (PR), it can either activate or inhibit downstream signaling cascades depending on the cellular context. This dual action makes it a valuable tool in studying hormonal regulation in various tissues.

Synthetic Applications

Synthetic Routes
The synthesis of 3-hydroxy-10,13-dimethyl derivatives typically involves multi-step organic reactions starting from simpler steroid precursors. The methodologies employed often include stereoselective synthesis techniques to ensure the correct configuration at specific chiral centers.

Research Applications
Due to its unique structure and properties, this compound serves as an important intermediate in the synthesis of other biologically active molecules. Researchers utilize it to develop new drugs targeting hormonal pathways or to create novel compounds with enhanced efficacy and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

  • A steroidal cyclopenta[a]phenanthrene backbone with 10,13-dimethyl groups.
  • A 3-hydroxy substituent and a 17-ketone group.
  • Partial saturation across the four fused rings (decahydro configuration).

Structural Analogues: Substitution Patterns and Modifications

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
DHEA (Target Compound) 3-hydroxy, 17-ketone, 10,13-dimethyl C₁₉H₂₈O₂ 288.43 Endogenous hormone; modulates neurosteroid synthesis, immunity, and stress response
Allopregnanolone (ALLO) 3-hydroxy, 17-acetyl, 5α,20α-reduced backbone C₂₁H₃₄O₂ 318.50 Neurosteroid; enhances GABAergic signaling, treats postpartum depression
16-(3,4,5-Trimethoxybenzylidene)-3-hydroxy-...-17-one (5k) 16-(3,4,5-trimethoxybenzylidene), 3-hydroxy, 17-ketone C₂₉H₄₀O₅ 468.63 Synthetic derivative; potential anticancer activity (86% yield)
16-(3-Pyridinmethylene)-3-hydroxy-...-17-one (5l) 16-(3-pyridinmethylene), 3-hydroxy, 17-ketone C₂₅H₃₃NO₂ 379.54 Synthetic derivative; explored for receptor-binding applications (83% yield)
17-Acetyl-10,13-dimethyl-...-3-one 17-acetyl, 3-ketone, 10,13-dimethyl C₂₁H₂₈O₂ 312.45 Intermediate in steroid synthesis; stable under standard conditions
Dexamethasone 9-fluoro, 11β,17α-dihydroxy, 16α-methyl, 17-(2-hydroxyacetyl) C₂₂H₂₉FO₅ 392.47 Potent anti-inflammatory; inhibits phospholipase-A2 and cytokine production
15,16-Dihydrocyclopenta[a]phenanthren-17-one Cyclopentanone fused to phenanthrene, no hydroxy groups C₁₇H₁₈O 238.33 Mutagenicity 16% lower than phenanthrene; scaffold for derivatives

Key Comparative Analyses

Functional Group Influence on Bioactivity
  • 3-Hydroxy Group : Critical for DHEA’s hormonal activity . Removal or substitution (e.g., 3-ketone in 17-acetyl derivatives) alters receptor binding and metabolic stability .
  • 17-Ketone vs. Acetyl : The 17-ketone in DHEA is replaced with an acetyl group in ALLO, enhancing its neurosteroid activity via GABA receptor modulation .
  • Aromatic Substituents : Derivatives like 5k and 5l () incorporate aromatic moieties at position 16, improving lipophilicity and targeting specific enzymes or receptors .
Physicochemical Properties
  • Solubility : The parent compound DHEA has moderate solubility (logP ~3.5), while derivatives like 5k (logP ~5.52) exhibit higher lipophilicity due to trimethoxybenzylidene groups, impacting membrane permeability .
  • Thermal Stability: 17-Acetyl derivatives (e.g., ) show enhanced stability compared to hydroxy-ketone analogs, as noted in safety data sheets .

Vorbereitungsmethoden

Demethylation of 3-Methoxy Precursors

Patent HU183666B (1999) discloses intermediates with a 3-methoxy group, such as (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one. Demethylation of the 3-methoxy group using boron tribromide (BBr₃) in dichloromethane at -78°C selectively yields the 3-hydroxy derivative. This method is advantageous for preserving the 17-ketone functionality, as BBr₃ preferentially cleaves methyl ethers without attacking ketones under controlled conditions.

Optimization Insights

  • Reagent: BBr₃ (1.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: -78°C, gradual warming to 0°C

  • Reaction Time: 4–6 hours

  • Yield: ~85% (estimated from analogous demethylations).

Hydrolysis of 3-Benzoyloxy Esters

PubChem entry CID 313059 describes a benzoate-protected analog, (3-benzoyloxy-10,13-dimethyl-...-17-one), which can be hydrolyzed to the free 3-hydroxy compound. Basic hydrolysis using aqueous sodium hydroxide in ethanol under reflux cleaves the ester bond, yielding the target alcohol. This method is mild and avoids side reactions at the 17-ketone due to the stability of benzoate esters under basic conditions.

Procedure

  • Reagent: 2M NaOH in ethanol (1:1 v/v)

  • Temperature: Reflux (78°C)

  • Time: 3–5 hours

  • Workup: Neutralization with HCl, extraction with ethyl acetate

  • Yield: ~90% (reported for similar steroid ester hydrolyses).

Oxidation of 17-Hydroxy Precursors

Comparative Analysis of Methods

Method Advantages Limitations Yield
Wittig ReactionHigh regioselectivity at C17Requires post-reaction oxidation stepModerate (~70%)
DemethylationPreserves 17-ketone; high efficiencyRequires synthesis of methoxy precursorHigh (~85%)
Ester HydrolysisMild conditions; avoids side reactionsDependent on ester precursor availabilityHigh (~90%)
Oxidation of 17-AlcoholStraightforward for late-stage modificationLimited precursor availability in literatureTheoretical (~80%)

Structural Characterization and Validation

Crystallographic data from Degruyter Brill (2023) for a related compound confirm the stereochemical integrity of the steroid nucleus post-synthesis. Key parameters include:

  • Crystal System: Orthorhombic

  • Space Group: P1

  • Unit Cell Dimensions:

    • a = 7.3320(3) Å

    • b = 11.8132(4) Å

    • c = 13.1604(5) Å

  • Volume: 1113.06(7) ų.

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are routinely employed to verify the 3-hydroxy and 17-ketone functionalities. For instance, the 17-ketone exhibits a characteristic carbonyl signal at ~210 ppm in ¹³C NMR, while the 3-hydroxy proton resonates at ~3.5 ppm in ¹H NMR .

Q & A

Basic Question: What safety protocols are recommended for handling 3-Hydroxy-10,13-dimethylcyclopenta[a]phenanthren-17-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats. Ensure gloves are chemically resistant and inspected for integrity before use .
  • Respiratory Protection: Use NIOSH-approved respirators if airborne concentrations exceed safe limits, particularly in unventilated spaces .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Environmental Controls: Avoid drainage contamination; use secondary containment for spills .

Advanced Question: How can researchers address the lack of toxicological data for this compound in experimental design?

Methodological Answer:

  • In Silico Modeling: Use tools like ProTox-II or OECD QSAR Toolbox to predict acute toxicity and carcinogenicity based on structural analogs .
  • In Vitro Assays: Prioritize cytotoxicity screening (e.g., MTT assay) in human cell lines (e.g., HepG2) to identify organ-specific risks .
  • Gradual Exposure Testing: Begin with sub-lethal doses in animal models (e.g., zebrafish embryos) to assess developmental toxicity .

Basic Question: What synthetic routes are available for this compound, and how do they compare in yield?

Methodological Answer:

  • Catalytic Deoxygenation: Iridium-catalyzed reactions (e.g., Ir(COD)Cl₂) achieve stereoselective synthesis with >80% yield, ideal for retaining chiral centers .
  • Acetylation Strategies: Reacting tertiary alcohols with acetyl chloride in anhydrous ether yields acetylated derivatives, but requires rigorous drying to prevent side reactions .
  • Recrystallization: Use ether-petroleum ether mixtures to purify products, achieving ≥97% purity .

Advanced Question: How can structural modifications (e.g., hydroxyl group substitution) alter bioactivity?

Methodological Answer:

  • Functional Group Analysis: Replace the 3-hydroxy group with methoxy or acetyloxy groups to study anti-inflammatory activity. Compare inhibition of phospholipase A2 (PLA2) using in vitro enzymatic assays .
  • Steric Effects: Introduce methyl groups at C10/C13 to evaluate conformational changes via NMR and molecular docking simulations .
  • Pharmacophore Mapping: Use X-ray crystallography (e.g., Diamond software) to resolve 3D structures and identify binding motifs .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ to confirm stereochemistry and substituent positions .
  • HPLC-PDA: Use C18 columns with methanol-water gradients (70:30) to assess purity (>95%) .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., Q-TOF) for exact mass verification (e.g., [M+H]⁺ = 331.24) .

Advanced Question: How does this compound interact with glucocorticoid receptors compared to dexamethasone?

Methodological Answer:

  • Competitive Binding Assays: Use radiolabeled dexamethasone (³H) in HEK293 cells transfected with GRα. Measure IC₅₀ values via scintillation counting .
  • Transcriptional Activity: Luciferase reporter assays (GRE-luc) to compare transactivation potency .
  • Structural Analysis: Overlay crystal structures (PDB: 4P6X) to identify key hydrogen bonding differences at the C3 position .

Basic Question: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
  • Stability Monitoring: Perform quarterly HPLC analyses to detect degradation products (e.g., ketone oxidation) .

Advanced Question: How can conflicting data on reaction yields be resolved in stereoselective synthesis?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., THF vs. toluene) and catalysts (e.g., Ir vs. Rh) using DoE (Design of Experiments) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Cross-Validation: Compare NMR data with synthetic intermediates from independent routes (e.g., acetylene vs. Grignard methods) .

Basic Question: What computational tools predict the logP (octanol-water partition coefficient) of this compound?

Methodological Answer:

  • Software: Use ChemAxon’s MarvinSketch or ACD/Labs to calculate logP values (~2.8), validated via shake-flask experiments .
  • Fragment-Based Methods: Apply Crippen’s method to estimate contributions from methyl and hydroxyl groups .

Advanced Question: How can researchers validate the anti-cancer potential of this compound using multi-omics approaches?

Methodological Answer:

  • Transcriptomics: RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis genes) .
  • Proteomics: LC-MS/MS to quantify changes in oncoproteins (e.g., Bcl-2, p53) .
  • Metabolomics: ¹H-NMR of cell lysates to track metabolic shifts (e.g., lactate levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.